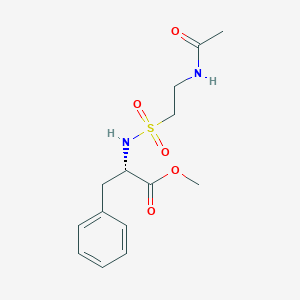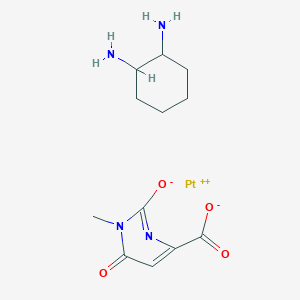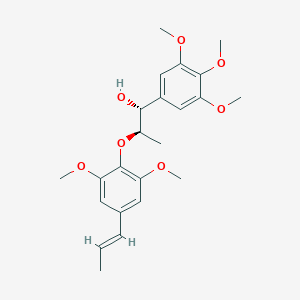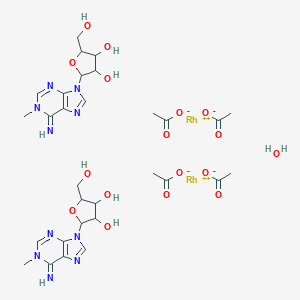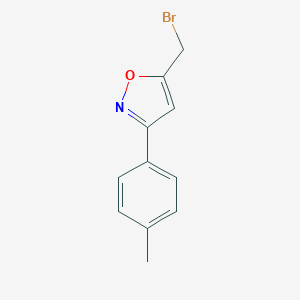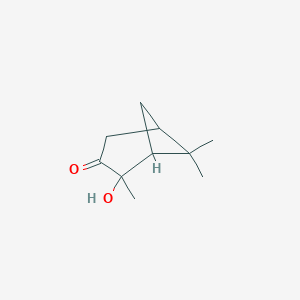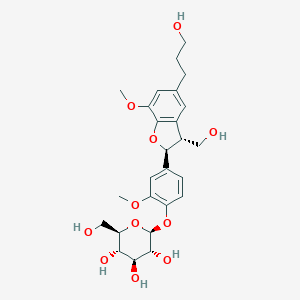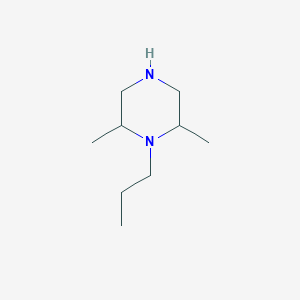
2,6-Dimethyl-1-propylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-1-propylpiperazine (DMPP) is a piperazine derivative that has gained attention in the scientific community due to its potential as a bioactive compound. DMPP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mechanism of Action
2,6-Dimethyl-1-propylpiperazine acts as an agonist at nAChRs, leading to the activation of these receptors. This activation can lead to a range of physiological effects, including the release of neurotransmitters such as dopamine and norepinephrine. 2,6-Dimethyl-1-propylpiperazine has also been shown to have an allosteric effect on nAChRs, meaning that it can modulate the activity of these receptors in a manner that is distinct from traditional agonists.
Biochemical and Physiological Effects:
2,6-Dimethyl-1-propylpiperazine has been shown to have a range of biochemical and physiological effects. In addition to its effects on nAChRs, 2,6-Dimethyl-1-propylpiperazine has been shown to increase the release of acetylcholine in the hippocampus, leading to enhanced cognitive function. 2,6-Dimethyl-1-propylpiperazine has also been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models. These effects make 2,6-Dimethyl-1-propylpiperazine a promising candidate for use in various research applications, including the study of cognitive function and anxiety disorders.
Advantages and Limitations for Lab Experiments
2,6-Dimethyl-1-propylpiperazine has several advantages for use in lab experiments. Its ability to modulate nAChRs in a dose-dependent manner makes it a useful tool for studying the role of these receptors in various physiological processes. 2,6-Dimethyl-1-propylpiperazine is also relatively easy to synthesize, making it a cost-effective option for researchers. However, 2,6-Dimethyl-1-propylpiperazine does have some limitations. Its effects can be transient, with the duration of its effects varying depending on the dose used. Additionally, 2,6-Dimethyl-1-propylpiperazine has been shown to have some off-target effects, meaning that it can interact with other receptors in addition to nAChRs.
Future Directions
There are several future directions for research involving 2,6-Dimethyl-1-propylpiperazine. One area of interest is its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease. 2,6-Dimethyl-1-propylpiperazine's ability to increase the release of acetylcholine in the hippocampus makes it a promising candidate for use in treating cognitive deficits associated with Alzheimer's disease. Another area of interest is 2,6-Dimethyl-1-propylpiperazine's potential as an anxiolytic agent. Further research is needed to determine the optimal dose and duration of treatment for 2,6-Dimethyl-1-propylpiperazine to produce anxiolytic effects. Finally, 2,6-Dimethyl-1-propylpiperazine's ability to modulate nAChRs in a manner that is distinct from traditional agonists makes it a promising candidate for use in developing new drugs that target these receptors.
Conclusion:
In conclusion, 2,6-Dimethyl-1-propylpiperazine is a piperazine derivative that has gained attention in the scientific community due to its potential as a bioactive compound. 2,6-Dimethyl-1-propylpiperazine has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. Its ability to modulate nAChRs in a dose-dependent manner makes it a useful tool for studying the role of these receptors in various physiological processes. Further research is needed to determine the full potential of 2,6-Dimethyl-1-propylpiperazine as a therapeutic agent for various disorders.
Synthesis Methods
2,6-Dimethyl-1-propylpiperazine can be synthesized using a variety of methods, including the reaction of 2,6-dimethylpiperazine with propyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,6-dimethylpiperazine with propyl chloride in the presence of a base and a solvent such as tetrahydrofuran. The yield of 2,6-Dimethyl-1-propylpiperazine can vary depending on the method used, with yields ranging from 50-90%.
Scientific Research Applications
2,6-Dimethyl-1-propylpiperazine has been shown to have a range of potential applications in scientific research. One area of interest is its potential as a bioactive compound that can modulate nicotinic acetylcholine receptors (nAChRs). 2,6-Dimethyl-1-propylpiperazine has been shown to activate nAChRs in a dose-dependent manner, making it a useful tool for studying the role of nAChRs in various physiological processes.
properties
CAS RN |
135778-76-6 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
2,6-dimethyl-1-propylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-4-5-11-8(2)6-10-7-9(11)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
TYTITCUEUIIXNP-UHFFFAOYSA-N |
SMILES |
CCCN1C(CNCC1C)C |
Canonical SMILES |
CCCN1C(CNCC1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



